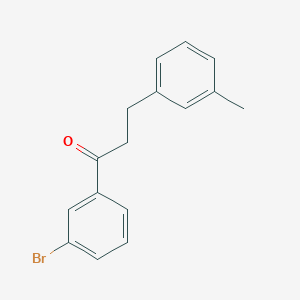

3'-Bromo-3-(3-methylphenyl)propiophenone

Description

Contextualization within Organic Synthesis

In the broad field of organic synthesis, ketones are fundamental building blocks for the construction of more complex molecules. The presence of both a bromine atom and a methyl group on the aromatic rings of 3'-Bromo-3-(3-methylphenyl)propiophenone provides multiple reactive sites. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. The ketone's carbonyl group is a classic site for nucleophilic addition and condensation reactions, while the alpha-protons to the carbonyl are acidic and can be deprotonated to form enolates, which are key intermediates in many carbon-carbon bond-forming reactions.

Significance as a Propiophenone (B1677668) Derivative

Propiophenone and its derivatives are a significant class of compounds in organic chemistry. mdpi.com They often serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The core structure of propiophenone is found in various medicinal agents. The introduction of a bromine atom, as seen in this compound, can significantly influence the compound's reactivity and biological activity. Halogen atoms can alter the electronic properties of the molecule and provide a handle for further synthetic transformations.

Research Trajectory and Evolution of Studies on Brominated Ketones

The study of brominated ketones has a long history in organic chemistry. tandfonline.comnih.gov Initially, research focused on their synthesis, often through the direct bromination of ketones. nih.gov These early methods, however, sometimes lacked selectivity and used harsh reagents. Over time, research has evolved to develop milder and more selective brominating agents and catalytic methods. tandfonline.com The focus has also shifted towards understanding the unique reactivity of brominated ketones and harnessing them as versatile intermediates in the synthesis of complex natural products and pharmaceutical agents. Modern research continues to explore new applications of brominated ketones in areas such as asymmetric synthesis and the development of novel reaction methodologies.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGSRFGHEHVRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644069 | |

| Record name | 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-59-5 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 3 3 Methylphenyl Propiophenone

Precursor Synthesis Strategies

The assembly of the target molecule relies on the efficient synthesis of its key components. This includes building the central propiophenone (B1677668) structure and preparing the 3-methylphenyl group that constitutes a significant portion of the final compound.

The formation of the propiophenone core, an aryl ketone, is a fundamental step. Two classical and versatile methods for this transformation are the Friedel-Crafts acylation and Grignard reaction-based syntheses.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and synthesizing aryl ketones. alfa-chemistry.combyjus.com The reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. alfa-chemistry.com For the synthesis of a propiophenone core, benzene (B151609) or a substituted benzene can be reacted with propionyl chloride or propionic anhydride.

Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄). google.com The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield. For instance, a patented green synthesis method for 1-phenyl-1-propanone (propiophenone) utilizes excess benzene as both the raw material and the solvent, with AlCl₃ as the catalyst, achieving yields of over 95%. google.com The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. byjus.com

Table 1: Examples of Friedel-Crafts Acylation for Propiophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzene | Propionyl chloride | AlCl₃ | Benzene | >95 | google.com |

This table is interactive and showcases select data from referenced studies.

It is important to note that the propiophenone group is deactivating and meta-directing in subsequent electrophilic aromatic substitutions, a key consideration for the later bromination step. organicmystery.comstackexchange.com

Grignard reactions provide a powerful alternative for constructing the propiophenone skeleton, particularly for creating tertiary alcohols that can be oxidized to ketones. libretexts.org A common approach involves the reaction of a Grignard reagent (R-MgX) with a nitrile. To form a propiophenone, an arylmagnesium halide (e.g., phenylmagnesium bromide) would be reacted with propionitrile. acs.orgncl.res.in This nucleophilic addition forms an intermediate imine salt, which is then hydrolyzed to yield the ketone.

This method was utilized in a multistep continuous flow process to synthesize 3-methoxypropiophenone, a key intermediate for the analgesic tapentadol. acs.orgncl.res.in The process involved the continuous generation of the Grignard reagent, which then reacted with propionitrile, achieving an 84% yield in a significantly shorter time compared to batch synthesis. ncl.res.in Another Grignard-based route involves the reaction of an appropriate Grignard reagent with an acyl chloride, such as propanoyl chloride.

Table 2: Grignard Reagent Approaches to Ketone Synthesis

| Grignard Reagent | Substrate | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Arylmagnesium halide | Propionitrile | Propiophenone | Hydrolysis of intermediate imine salt | acs.org, ncl.res.in |

| Ethylmagnesium bromide | Benzonitrile | Propiophenone | Versatile for substituted benzonitriles | wikipedia.org |

This table is interactive and summarizes different Grignard reaction strategies for ketone and ketone precursor synthesis.

One key intermediate is 3-methylphenylacetic acid, which can be synthesized through methods like the hydrolysis of 3-methylbenzyl cyanide. ontosight.ai This acid, also known as m-tolylacetic acid, is a valuable building block in the synthesis of various pharmaceutical compounds. ontosight.aichemicalbook.com

Another critical precursor is 3-methylphenylacetonitrile (m-tolylacetonitrile). This can be prepared from the corresponding benzyl (B1604629) halide (e.g., 3-methylbenzyl chloride) via reaction with a cyanide salt, such as sodium or potassium cyanide. google.comorgsyn.org The synthesis of phenylacetonitriles is a well-established process, often used for creating intermediates in multi-step syntheses. google.comwipo.int These nitrile compounds can then be used in reactions, such as those with Grignard reagents, to build more complex carbon skeletons.

Propiophenone Core Construction

Regioselective Bromination Techniques

The final key transformation is the introduction of a bromine atom onto the propiophenone structure at the 3'-position (the meta position of the phenyl ring attached to the carbonyl group). This requires a regioselective bromination method that favors substitution at the desired position.

Electrophilic aromatic substitution is the standard method for halogenating aromatic rings. byjus.commasterorganicchemistry.com In the case of 3-(3-methylphenyl)propiophenone (B1360512), the target for bromination is the phenyl ring directly attached to the carbonyl group. The acyl group of the ketone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. organicmystery.comstackexchange.com

The bromination is typically carried out using molecular bromine (Br₂) as the brominating agent, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the Br-Br bond, generating a strong electrophile (Br⁺) that is attacked by the deactivated aromatic ring.

A crucial aspect of this reaction is controlling the reaction conditions to ensure bromination occurs on the aromatic ring rather than at the α-carbon of the ketone side chain. stackexchange.comnih.gov It has been noted that when reacting ketones with bromine, the amount of Lewis acid can be key; a catalytic amount may favor α-halogenation, while an excess of the Lewis acid complexes with the carbonyl oxygen, further deactivating the ring and promoting meta-substitution. stackexchange.com This regioselectivity is essential for the successful synthesis of 3'-Bromo-3-(3-methylphenyl)propiophenone. Various regioselective bromination techniques have been developed for different aromatic systems, including phenols and anilines, highlighting the importance of controlling the position of substitution. researchgate.netmdpi.comnih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | - | C₁₆H₁₅BrO |

| Propiophenone | 1-phenyl-1-propanone | C₉H₁₀O |

| Benzene | - | C₆H₆ |

| Propionyl chloride | Propanoyl chloride | C₃H₅ClO |

| Propionic anhydride | - | C₆H₁₀O₃ |

| Aluminum chloride | AlCl₃ | AlCl₃ |

| Iron(III) chloride | Ferric chloride | FeCl₃ |

| Tin(IV) chloride | Stannic chloride | SnCl₄ |

| Phenylmagnesium bromide | - | C₆H₅BrMg |

| Propionitrile | Ethyl cyanide | C₃H₅N |

| 3-methoxypropiophenone | 1-(3-methoxyphenyl)propan-1-one | C₁₀H₁₂O₂ |

| 3-methylphenylacetic acid | m-Tolylacetic acid | C₉H₁₀O₂ |

| 3-methylbenzyl cyanide | (3-methylphenyl)acetonitrile | C₉H₉N |

| Bromine | Molecular bromine | Br₂ |

Electrophilic Aromatic Substitution[1],

Molecular Bromine Catalyzed Reactions

Direct bromination of an aromatic ring using molecular bromine (Br₂) is a fundamental method for producing aryl bromides. For a propiophenone derivative, this reaction is an electrophilic aromatic substitution. The carbonyl group is a deactivating, meta-directing group. Therefore, reacting 3-(3-methylphenyl)propiophenone with molecular bromine would direct the incoming bromine to the 3'-position on the main aromatic ring.

To enhance the electrophilicity of bromine, a Lewis acid catalyst is typically required, especially for deactivating substrates. organic-chemistry.org Common catalysts include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, creating a potent electrophile that is attacked by the aromatic ring. The reaction generally proceeds by adding bromine to a solution of the ketone and the catalyst in a suitable inert solvent, such as a chlorinated hydrocarbon.

Another approach involves the in-situ generation of bromine. For instance, an oxidizing agent can be added to a hydrobromic acid solution to produce bromine, which then reacts with the substrate. This method can be more environmentally friendly as it avoids the direct handling of hazardous liquid bromine and can minimize byproducts. google.com

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile reagent widely used for bromination. While it is most commonly employed for radical bromination at allylic and benzylic positions, it can also serve as an electrophilic bromine source for aromatic rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org For the bromination of aromatic compounds, particularly those that are less reactive, NBS is often used in conjunction with a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid. organic-chemistry.org

The acid protonates the NBS, increasing the electrophilicity of the bromine atom and facilitating the attack by the aromatic ring. This method can offer advantages in terms of handling and selectivity compared to molecular bromine. The choice of solvent is crucial, with polar aprotic solvents often being employed. rsc.org

It is important to note that under different conditions, such as with a radical initiator and a non-polar solvent like carbon tetrachloride (CCl₄), NBS favors free-radical substitution on the alkyl chain, which would lead to the formation of isomers rather than the desired 3'-bromo product. wikipedia.orgmasterorganicchemistry.com

Hydrobromic Acid/Peroxide Systems

The combination of hydrobromic acid (HBr) and a peroxide, such as hydrogen peroxide (H₂O₂), is a well-established system for the α-bromination of ketones. researchgate.netrsc.org This reaction proceeds by the oxidation of HBr by H₂O₂ to generate molecular bromine in situ. The bromine then reacts with the ketone, typically via an acid-catalyzed enol mechanism, to install a bromine atom at the α-position (the carbon adjacent to the carbonyl group). researchgate.netgoogle.com

This method is highly effective for producing α-bromoketones and is considered a "green" alternative to using elemental bromine. rsc.org However, for the synthesis of this compound, this system would not yield the target compound. Instead, it would brominate the aliphatic chain, likely producing 2-bromo-1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one. This highlights the importance of selecting the appropriate bromination system to achieve the desired regioselectivity—aromatic ring versus the alkyl chain.

Optimization of Bromination Conditions

The successful synthesis of this compound relies on the careful optimization of reaction parameters to maximize yield and minimize the formation of impurities, such as isomers or polybrominated products.

Solvent Effects

The choice of solvent significantly impacts both the rate and selectivity of bromination reactions. For electrophilic aromatic bromination, solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) or acetic acid are common. mdpi.comchemrxiv.org The solvent's polarity can influence the stability of the charged intermediates (sigma complexes) formed during the substitution, thereby affecting the reaction rate. wikipedia.org

In NBS-mediated brominations, the solvent can determine the reaction pathway. Non-polar solvents like CCl₄ favor radical mechanisms, whereas polar solvents can facilitate ionic pathways required for aromatic substitution. rsc.org Studies on the bromination of phenols with NBS have shown that the ortho-to-para product ratio is heavily influenced by the solvent, indicating its role in directing selectivity. rsc.org For α-bromination of ketones using systems like H₂O₂/HBr, conducting the reaction "on water" has been shown to be an efficient and environmentally friendly approach. researchgate.net

| Bromination Method | Substrate | Solvent(s) | Effect on Outcome |

| NBS Bromination | Phenol | Acetonitrile (CH₃CN) | Favors specific isomer formation, pH 4 optimal. chemrxiv.org |

| NBS Bromination | Phenol | Chlorinated Solvents | Leads to high ortho:para ratios via an ionic mechanism. rsc.org |

| H₂O₂/HBr System | Various Ketones | Water | Enables "on water" synthesis, environmentally friendly. researchgate.net |

| Molecular Bromine | Thiophene (B33073) Derivative | Chloroform (CHCl₃) | Standard inert solvent for electrophilic bromination. mdpi.com |

Catalyst Influence (e.g., Lewis Acids)

Catalysts are pivotal in directing and accelerating bromination reactions. In electrophilic aromatic substitution with molecular bromine, Lewis acids like FeBr₃, AlCl₃, or ZnCl₂ are essential for activating the bromine molecule. researchgate.netnih.gov The strength of the Lewis acid can be tuned to match the reactivity of the aromatic substrate. For ketones, where the aromatic ring is deactivated by the carbonyl group, a moderately strong Lewis acid is typically necessary to achieve a reasonable reaction rate.

In NBS brominations, strong Brønsted acids (e.g., H₂SO₄, TfOH) or Lewis acids can be used to activate the NBS for electrophilic attack on the aromatic ring. organic-chemistry.org For the α-bromination of carbonyl derivatives, the reaction can be catalyzed by either acid or base to promote the formation of the enol or enolate intermediate, which is the reactive species that attacks the bromine source. wikipedia.orgwikipedia.org

| Catalyst Type | Reaction | Role of Catalyst | Example |

| Lewis Acid | Aromatic Bromination (Br₂) | Polarizes Br-Br bond, creating a stronger electrophile (Br⁺). | FeBr₃, AlCl₃ organic-chemistry.orgresearchgate.net |

| Lewis Acid | Amidation | Accelerates reductive elimination from palladium complexes. nih.gov | BEt₃ |

| Brønsted Acid | Aromatic Bromination (NBS) | Protonates NBS, increasing bromine's electrophilicity. | Trifluoromethanesulfonic acid organic-chemistry.org |

| Acid Catalyst | α-Bromination of Ketones | Promotes formation of the enol intermediate. wikipedia.orgwikipedia.org | Acetic Acid |

Temperature and Reaction Time Control

Control over temperature and reaction time is critical for optimizing bromination reactions. researchgate.net Electrophilic aromatic brominations are often conducted at or below room temperature to control selectivity and prevent over-bromination, where multiple bromine atoms are added to the ring. The reaction time must be sufficient for the starting material to be consumed, which can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). mdpi.comresearchgate.net

For the α-bromination of ketones, temperature can influence the rate of enol or enolate formation and the subsequent reaction with bromine. rsc.org In a study of the bromination of a thiophene derivative, the reaction was heated to 50 °C for 24 hours to ensure completion. mdpi.com Similarly, the H₂O₂/HBr bromination of various ketones is typically run at room temperature for 8 to 24 hours. rsc.org Careful monitoring is essential, as prolonged reaction times or excessive temperatures can lead to the formation of undesired side products. researchgate.net

Overall Synthetic Pathways

The construction of the this compound molecule necessitates the formation of a central three-carbon chain connecting two substituted phenyl rings, with a ketone functionality at the benzylic position of the unsubstituted ring. The key challenge lies in the regioselective introduction of the bromo and methyl substituents on the respective aromatic rings.

Stepwise synthetic strategies involve the sequential modification of a single starting material to build the target molecule. A plausible stepwise approach for this compound could involve the initial formation of a propiophenone core, followed by the introduction of the required substituents.

One potential route begins with the Friedel-Crafts acylation of toluene (B28343) with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 3-methylpropiophenone. google.comdoubtnut.com This reaction is a well-established method for the synthesis of aryl ketones. nih.gov The subsequent challenge is the regioselective bromination of the unsubstituted phenyl ring at the 3'-position. Direct bromination of 3-methylpropiophenone would likely lead to a mixture of isomers, with bromination potentially occurring on either aromatic ring and at various positions. Therefore, a more controlled approach would be necessary.

An alternative stepwise route could start from 3'-bromoacetophenone (B146053), which can be synthesized via the Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride. uni-siegen.dekhanacademy.org The subsequent step would involve the introduction of the 3-methylphenyl group at the alpha-position to the carbonyl group. This could potentially be achieved through a multi-step sequence involving alpha-halogenation followed by a coupling reaction, though this route can be complex and may suffer from side reactions.

A summary of a potential stepwise synthesis is presented in the table below:

| Step | Reaction | Starting Materials | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | Toluene, Propionyl chloride | AlCl₃, heat | 3-Methylpropiophenone |

| 2 | Regioselective Bromination | 3-Methylpropiophenone | Brominating agent (e.g., NBS), Catalyst, Solvent | This compound |

Note: The regioselectivity of the bromination in step 2 is a critical and challenging step in this proposed pathway.

A viable convergent approach for this compound could involve the preparation of two key intermediates: a 3-bromophenyl derivative and a 3-methylphenyl-containing fragment.

One such strategy would be a Grignard reaction. mnstate.edumiracosta.edugoogle.comlibretexts.orgyoutube.com This would involve the preparation of 3-bromophenylmagnesium bromide from 3-bromobromobenzene and magnesium metal. This Grignard reagent can then be reacted with a suitable electrophile containing the 3-methylphenyl-ethanone moiety. A possible electrophile is 3-methylphenylacetonitrile, which upon reaction with the Grignard reagent and subsequent hydrolysis would yield the desired ketone.

Another convergent approach could utilize a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. researchgate.netnih.govresearchgate.netnih.gov This would involve the reaction of a 3-bromopropiophenone derivative with a 3-methylphenylboronic acid. The synthesis of the required 3-bromopropiophenone could be achieved through the Friedel-Crafts acylation of bromobenzene with propionyl chloride.

The following table outlines a potential convergent synthesis via a Grignard reaction:

| Fragment Synthesis | Reaction | Starting Materials | Reagents and Conditions | Intermediate |

| Fragment A | Grignard Reagent Formation | 3-Bromobromobenzene | Mg, anhydrous ether | 3-Bromophenylmagnesium bromide |

| Fragment B | Nitrile Synthesis | 3-Methylbenzyl chloride | NaCN, solvent | 3-Methylphenylacetonitrile |

| Final Coupling Step | Grignard Addition & Hydrolysis | 3-Bromophenylmagnesium bromide, 3-Methylphenylacetonitrile | Ether, then H₃O⁺ workup | This compound |

The large-scale synthesis of this compound presents several challenges that need to be addressed for a commercially viable process. Key considerations include the cost and availability of raw materials, reaction efficiency, process safety, and environmental impact. azom.comresearchgate.net

For industrial production, Friedel-Crafts acylation is a commonly used reaction for the synthesis of aromatic ketones. google.comnih.govkhanacademy.org However, the use of stoichiometric amounts of Lewis acids like aluminum chloride can lead to significant waste streams and corrosion issues. khanacademy.org Therefore, the development of catalytic and recyclable Lewis acid systems is an area of active research for more sustainable industrial processes.

Vapor-phase cross-decarboxylation of benzoic acid derivatives with propionic acid over a solid catalyst has been explored as an alternative to Friedel-Crafts reactions for the production of propiophenones, potentially offering a more environmentally friendly route. khanacademy.org

Furthermore, purification of the final product and any intermediates is a critical aspect of industrial production to meet the required purity standards. Techniques such as distillation, crystallization, and chromatography would need to be optimized for large-scale operations.

Reactivity and Transformational Chemistry of 3 Bromo 3 3 Methylphenyl Propiophenone

Reactions Involving the Bromine Atom[4],

Cross-Coupling Reactions

Optimization Parameters for Coupling Efficiency

The aryl bromide functional group in 3'-Bromo-3-(3-methylphenyl)propiophenone is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The efficiency of these couplings, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, is highly dependent on the optimization of several reaction parameters.

Key parameters that are typically optimized to maximize reaction yield and minimize side products include the choice of palladium catalyst and ligand, the type and stoichiometry of the base, the solvent system, and the reaction temperature. For a Suzuki coupling, a common reaction for forming a new carbon-carbon bond, various conditions can be screened to find the optimal outcome.

Below is a representative data table illustrating the optimization of a Suzuki coupling reaction between this compound and a generic arylboronic acid. The data is illustrative of typical optimization studies for such transformations.

Table 1: Optimization Parameters for a Representative Suzuki Coupling Reaction

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene (B28343)/H₂O | 100 | 45 |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 68 |

| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 |

| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 92 |

| 5 | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Toluene | 110 | 88 |

The choice of ligand is critical; bulky, electron-rich phosphine (B1218219) ligands like SPhos or the bidentate dppf often improve catalytic activity. masterorganicchemistry.com The base is required to activate the boronic acid and neutralize the hydrogen halide produced. researchgate.net Inorganic bases of varying strengths, such as potassium carbonate, cesium carbonate, and potassium phosphate, are commonly employed. researchgate.net The solvent system must solubilize the reactants and facilitate the catalytic cycle, with ethereal solvents like dioxane or aromatic hydrocarbons like toluene being common choices. researchgate.net

Other Halogen Exchange Reactions

Beyond palladium-catalyzed couplings, the bromine atom on the aromatic ring can be substituted with other halogens through different mechanisms.

One common method is the Finkelstein reaction , which involves treating the aryl bromide with an excess of an alkali metal halide to drive the equilibrium towards the product. science.gov While the classic Finkelstein reaction is most efficient for alkyl halides, an aromatic version can be achieved, often requiring a catalyst such as copper(I) iodide. For instance, reacting this compound with sodium iodide in the presence of a suitable catalyst could yield 3'-Iodo-3-(3-methylphenyl)propiophenone. The success of this reaction is driven by the precipitation of the less soluble sodium bromide from the reaction mixture.

Another important transformation is the halogen-metal exchange . This reaction typically involves treating the aryl bromide with a strong organometallic base, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C). tcnj.edu This process chemoselectively replaces the bromine atom with a lithium atom, generating a highly reactive aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. The low temperature is crucial to prevent side reactions, such as the organolithium reagent attacking the ketone's carbonyl group. tcnj.edu

Reactions of the Carbonyl Group

The ketone's carbonyl group is a site of significant reactivity due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. This allows for a variety of transformations including reductions, oxidations, and nucleophilic additions.

Reduction Reactions

The carbonyl group of this compound can be readily reduced to a secondary alcohol. The choice of reducing agent determines the selectivity and reaction conditions.

Metal hydride reagents are commonly used for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that effectively reduces ketones and aldehydes. youtube.comyoutube.com It is typically used in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature. In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that will also reduce other functional groups like esters and carboxylic acids; it requires anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

The expected product from the reduction of this compound is the secondary alcohol, 1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-ol.

Table 2: Common Reagents for the Reduction of the Carbonyl Group

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 °C to RT | 1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-ol |

Oxidation Reactions

Ketones can undergo oxidative cleavage through reactions like the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. adichemistry.com The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). adichemistry.com

The Baeyer-Villiger oxidation is regioselective, and the oxygen atom is inserted based on the relative migratory aptitude of the groups attached to the carbonyl carbon. The generally accepted order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. stackexchange.comdoubtnut.com

In the case of this compound, the carbonyl group is flanked by a 3-bromophenyl group and a 1-(3-methylphenyl)ethyl group (a secondary alkyl group). Based on the migratory aptitude order, the secondary alkyl group is expected to migrate preferentially over the phenyl group. stackexchange.comreddit.com This would lead to the formation of the ester, 3-bromophenyl 3-(3-methylphenyl)butanoate. The phenyl group's ability to stabilize a positive charge makes it a better migrating group than primary alkyl groups, but generally not as good as secondary or tertiary alkyl groups. echemi.com

Nucleophilic Addition to the Ketone

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. Two prominent examples are the Grignard and Wittig reactions, which are powerful tools for forming new carbon-carbon bonds.

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the ketone. thinkswap.comlibretexts.org This reaction results in the formation of a tertiary alcohol after an acidic workup. libretexts.orgmasterorganicchemistry.com For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-(3-bromophenyl)-4-(3-methylphenyl)pentan-2-ol. A potential side reaction is the Grignard reagent reacting with the aryl bromide, but addition to the highly electrophilic ketone carbonyl is typically much faster. libretexts.org

The Wittig reaction provides a method for converting ketones into alkenes. libretexts.orgwikipedia.org The ketone reacts with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with the alkylidene group from the ylide. libretexts.org This reaction would convert this compound into 1-bromo-3-(1-(3-methylphenyl)prop-1-en-2-yl)benzene. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemistry of the resulting alkene depends on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Reactions of the Alkyl Chain

The alkyl portion of this compound also presents opportunities for chemical modification, primarily through reactions involving the α-carbon (the carbon atom adjacent to the carbonyl group). The protons on this carbon are acidic due to the electron-withdrawing effect of the carbonyl group and can be removed by a base to form an enolate.

This enolate intermediate can then act as a nucleophile. A key reaction is α-halogenation . The reaction conditions (acidic or basic) determine the outcome. youtube.com

Acid-catalyzed halogenation : In the presence of an acid catalyst (e.g., HBr in acetic acid), the ketone forms an enol tautomer. This enol then acts as a nucleophile and attacks a halogen molecule (e.g., Br₂). This method typically results in the substitution of a single α-hydrogen, as the introduction of an electron-withdrawing halogen deactivates the product towards further enolization. pressbooks.publibretexts.orgmasterorganicchemistry.com

Base-promoted halogenation : Under basic conditions, an enolate is formed, which is a more potent nucleophile than an enol. The resulting α-halo ketone is more acidic than the starting material, leading to rapid subsequent halogenations until all α-hydrogens are replaced. pressbooks.publibretexts.org

For this compound, which has one α-hydrogen, acid-catalyzed bromination would be expected to yield 2,3'-Dibromo-3-(3-methylphenyl)propiophenone.

Furthermore, the enolate can be used in alkylation reactions . After forming the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it can react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-ol |

| 2,3'-Dibromo-3-(3-methylphenyl)propiophenone |

| 2-(3-bromophenyl)-4-(3-methylphenyl)pentan-2-ol |

| This compound |

| 3-bromophenyl 3-(3-methylphenyl)butanoate |

| 3'-Iodo-3-(3-methylphenyl)propiophenone |

| 1-bromo-3-(1-(3-methylphenyl)prop-1-en-2-yl)benzene |

| Arylboronic acid |

| Cesium carbonate |

| Dioxane |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| Lithium aluminum hydride |

| Lithium diisopropylamide (LDA) |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Methylenetriphenylphosphorane |

| Methylmagnesium bromide |

| n-butyllithium |

| Palladium(II) acetate |

| Palladium tetrakis(triphenylphosphine) |

| Potassium carbonate |

| Potassium phosphate |

| Sodium borohydride |

| Sodium iodide |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| t-butyllithium |

| Toluene |

| Triphenylphosphine |

Alpha-Bromination

Alpha-bromination of a ketone, such as this compound, involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a bromine atom. This reaction typically proceeds under acidic conditions, where the ketone is first converted to its enol tautomer. masterorganicchemistry.comlibretexts.org The enol then acts as a nucleophile, attacking molecular bromine. masterorganicchemistry.com

The reaction is catalyzed by acid, which protonates the carbonyl oxygen, facilitating the formation of the enol. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the bromine concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org For this compound, the α-carbon has two protons that can be substituted.

Reaction Conditions for Alpha-Bromination of Propiophenone (B1677668) Derivatives

| Reagent | Catalyst/Solvent | Outcome |

| Bromine (Br₂) | Acetic Acid | Monobromination at the α-carbon libretexts.org |

| N-Bromosuccinimide (NBS) | Acidic Al₂O₃ / Methanol | Regioselective α-bromination nih.gov |

| Copper(II) Bromide (CuBr₂) | Various Solvents | α-bromination researchgate.net |

The product of this reaction, α,3'-dibromo-3-(3-methylphenyl)propiophenone, is a versatile intermediate for further synthetic transformations. libretexts.org

Ring-Based Transformations

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to their distinct substituents.

Further Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The existing substituents on the ring direct the position of the incoming electrophile.

The other phenyl ring contains a methyl group, which is an activating, ortho-, para-directing group. libretexts.org The methyl group donates electron density to the ring through an inductive effect, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org Consequently, electrophilic substitution is more likely to occur on the methyl-substituted phenyl ring.

Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Ring | Effect on Reactivity | Directing Influence |

| -Br | Phenyl ketone | Deactivating | Ortho, Para libretexts.org |

| -C(O)R | Phenyl ketone | Deactivating | Meta libretexts.org |

| -CH₃ | Phenyl | Activating | Ortho, Para libretexts.org |

Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles. wikipedia.orgorganic-chemistry.org

In this compound, the carbonyl group of the propiophenone can potentially act as a directing group, although it is not a classic strong DMG. The oxygen atom of the carbonyl can coordinate with the lithium of the organolithium reagent, directing deprotonation to the ortho position of the bromo-substituted phenyl ring. baranlab.orguwindsor.ca However, the bromine atom itself can also influence the reaction. Halogen-lithium exchange is a common competing reaction when aryl halides are treated with organolithium reagents. uwindsor.ca

For a successful DoM, the directing group must effectively coordinate the organolithium reagent to facilitate deprotonation at the adjacent position. baranlab.org The choice of the organolithium reagent and reaction conditions is crucial to favor DoM over other possible reactions like nucleophilic addition to the carbonyl group or halogen-lithium exchange.

Rearrangement and Elimination Reactions

Meinwald Rearrangement

The Meinwald rearrangement is a chemical reaction in which an epoxide is converted into a carbonyl compound, such as a ketone or an aldehyde, in the presence of a Lewis acid or Brønsted acid. nih.govnih.gov This reaction is not directly applicable to this compound itself, but to its corresponding epoxide derivative. The epoxide can be formed from the corresponding alkene, which in turn could be synthesized from the propiophenone.

The rearrangement proceeds through the opening of the epoxide ring to form a carbocation intermediate, followed by a 1,2-hydride or 1,2-alkyl shift. nih.gov The regioselectivity and stereospecificity of the rearrangement are key features of this transformation. nih.gov For an epoxide derived from a precursor related to this compound, the migration of an aryl group could also be envisioned.

Base-Induced Elimination

Base-induced elimination reactions involve the removal of two substituents from adjacent carbon atoms, leading to the formation of a double bond. wikipedia.orgbyjus.com For a derivative of this compound, such as its α-bromo derivative, a base can induce the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone. libretexts.orglibretexts.org

This reaction can proceed through two main mechanisms: E1 (unimolecular elimination) or E2 (bimolecular elimination). byjus.comlibretexts.org The E2 mechanism is a one-step process where the base removes a proton from the β-carbon at the same time as the leaving group (bromide) departs from the α-carbon. wikipedia.org This mechanism is favored by strong bases. masterorganicchemistry.com The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, and it is favored by weak bases and polar protic solvents. libretexts.orgmasterorganicchemistry.com

In the case of α,3'-dibromo-3-(3-methylphenyl)propiophenone, treatment with a strong, sterically hindered base like pyridine (B92270) would likely lead to the formation of (E/Z)-1-(3-bromophenyl)-3-(3-methylphenyl)prop-2-en-1-one via an E2 mechanism. libretexts.org The use of a hindered base helps to minimize competing substitution reactions. libretexts.org

Applications in Organic Synthesis

Role as a Key Building Block for Complex Molecules

In synthetic chemistry, "building blocks" are relatively simple molecules that can be assembled to create larger, more complex structures. illinois.edusigmaaldrich.com 3'-Bromo-3-(3-methylphenyl)propiophenone fits this description perfectly. Its molecular framework contains several reactive sites: the ketone functional group, the bromine-substituted aromatic ring, and the methyl-substituted aromatic ring. This multi-functionality allows chemists to selectively perform reactions at different parts of the molecule, making it a key component in the synthesis of intricate molecular architectures. illinois.edu The strategic placement of the bromo and methyl groups allows for controlled, stepwise modifications, which is essential for building complex target molecules with high precision.

Polyaromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. researchgate.net While direct synthesis of PAHs using this compound is not extensively documented, its structure is inherently suited for such applications. The presence of two distinct phenyl rings provides a foundation for building larger aromatic systems. Modern synthetic methods, such as palladium-catalyzed annulation, are employed to fuse aromatic fragments together to create complex PAHs. rsc.org The bromine atom on the propiophenone (B1677668) can act as a handle for cross-coupling reactions (e.g., Suzuki or Stille couplings), enabling the attachment of additional aromatic or unsaturated systems. The ketone group can also be used to form a new ring through reactions like intramolecular cyclization, ultimately leading to the formation of a larger polyaromatic structure.

Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as nitrogen, oxygen, or sulfur), are central to pharmaceutical and materials science. nih.govsemanticscholar.org The structure of this compound makes it a valuable precursor for synthesizing a variety of heterocyclic systems. The ketone functional group is a key reactive site for cyclization reactions. For instance, it can react with binucleophilic reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoles or isoxazoles, respectively. Furthermore, intermediates containing a bromo-phenyl group are utilized in the synthesis of complex heterocyclic molecules of biological interest. google.com The bromine atom can participate in metal-catalyzed cross-coupling reactions to introduce nitrogen, oxygen, or sulfur-containing groups or to facilitate ring-closing reactions to form fused heterocyclic systems.

Precursor in Specific Organic Transformations

The utility of this compound extends to its role as a precursor in multi-step synthetic pathways, where it is transformed into other valuable intermediates or final products.

The propiophenone scaffold is a common feature in many biologically active compounds. While specific pharmaceutical or agrochemical applications of this compound are not widely detailed, related isomers such as 2-bromo-1-(3-methylphenyl)propan-1-one (B73710) are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. lookchem.comchemicalbook.comchembk.comchemdad.com This suggests that the structural class of brominated and methylated propiophenones is of significant interest in these industries. The combination of the bromo- and methyl-phenyl rings in the target compound could be leveraged to synthesize analogues of existing drugs or to develop new chemical entities with potential biological activity. For example, 3'-methylpropiophenone (B1582660) itself is a key intermediate for the preparation of bupropion (B1668061) analogues, which are used to treat depression. google.com

In material science, organic molecules with specific electronic and photophysical properties are highly sought after for applications in areas like organic electronics. Aromatic ketones are known precursors for various functional materials. The presence of two aromatic rings and a reactive bromo- group makes this compound a potential candidate for the synthesis of novel organic materials. The bromine atom can be readily converted into other functional groups or used as a linking point for polymerization through cross-coupling reactions, enabling the construction of conjugated polymers or dendrimers for potential use in organic light-emitting diodes (OLEDs) or as organic semiconductors.

Methodological Developments Utilizing the Compound

While this compound serves as a versatile building block, specific, named synthetic methodologies that have been developed uniquely around this compound are not prominently featured in the literature. Its utility is primarily derived from its incorporation into established synthetic routes where its functional groups—the ketone and the aryl bromide—are exploited using well-known transformations. Research continues to focus on the development of new catalysts and reaction conditions that can enhance the efficiency of reactions involving such multifunctional building blocks, but methodological developments specifically highlighting this compound are not yet established.

Data on this compound

| Property | Value |

| CAS Number | 898790-59-5 |

| Molecular Formula | C16H15BrO |

| Molecular Weight | 303.19 g/mol |

Data sourced from Guidechem guidechem.com

Computational and Mechanistic Studies of 3 Bromo 3 3 Methylphenyl Propiophenone

Theoretical Investigations of Reactivity

Theoretical investigations into the reactivity of organic molecules like 3'-Bromo-3-(3-methylphenyl)propiophenone are crucial for predicting their behavior in chemical reactions. These studies often employ quantum chemical calculations to determine the electronic properties and potential energy surfaces of the molecule.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to analyze molecular orbitals and charge distribution. For the related compound, 3'-bromopropiophenone, quantum chemical calculations have been performed to understand its molecular geometry and vibrational frequencies researchgate.net.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of the bromine atom, a deactivating but ortho-, para-directing group on one phenyl ring, and the methyl group, an activating ortho-, para-directing group on the other, will influence the electron density distribution across the molecule. The propiophenone (B1677668) backbone contains a carbonyl group which is an electron-withdrawing group. The interplay of these substituents will determine the precise energies and localizations of the HOMO and LUMO. It is expected that the HOMO would have significant contributions from the electron-rich 3-methylphenyl ring, while the LUMO would be more localized on the electron-deficient 3-bromophenylpropiophenone moiety.

Calculated Electronic Properties of 3'-bromopropiophenone:

| Parameter | Value |

| HOMO Energy | -0.25 au |

| LUMO Energy | -0.08 au |

| HOMO-LUMO Gap | 0.17 au |

| Dipole Moment | 2.5 D |

Note: These values are for 3'-bromopropiophenone and serve as an approximation. The presence of the 3-methylphenyl group in the target compound would alter these values.

Reaction Pathway Computations

Computational chemistry can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics and thermodynamics. For a molecule like this compound, several reaction types could be computationally investigated, including nucleophilic substitution at the carbon bearing the bromine, reactions at the carbonyl group, and reactions involving the enol or enolate forms.

For instance, in a nucleophilic substitution reaction, calculations would determine the energy barrier for the approach of a nucleophile and the departure of the bromide leaving group. This would help in understanding whether the reaction proceeds through an SN1 or SN2 mechanism.

Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic techniques are indispensable for elucidating reaction mechanisms by identifying reactants, intermediates, and products. Theoretical calculations of spectra can aid in the interpretation of experimental data.

For 3'-bromopropiophenone, vibrational frequencies have been calculated using DFT and HF methods and compared with experimental FTIR and FT-Raman spectra researchgate.net. The calculated and observed frequencies were found to be in good agreement, allowing for a detailed assignment of the vibrational modes of the molecule researchgate.net.

Key Spectroscopic Features and Their Mechanistic Implications:

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum of propiophenones. Changes in the position and intensity of this peak during a reaction can provide information about transformations involving the carbonyl group, such as reduction or nucleophilic addition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information. In mechanistic studies, NMR can be used to monitor the disappearance of starting materials and the appearance of products over time. The chemical shifts of protons and carbons adjacent to the reaction center are particularly sensitive to changes in the chemical environment.

Mass Spectrometry (MS): MS is used to determine the molecular weight of compounds and can provide structural information through fragmentation patterns. In mechanistic studies, MS can be used to identify reaction intermediates and products.

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies measure the rate of a chemical reaction, providing insights into the reaction mechanism and the factors that influence it. Thermodynamic studies determine the energy changes that occur during a reaction, indicating the position of equilibrium and the feasibility of the reaction.

For transformations involving this compound, kinetic studies could involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, concentration of reactants, solvent). The data obtained can be used to determine the rate law, activation energy, and other kinetic parameters.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined experimentally through calorimetry or calculated using computational methods. For 3'-bromopropiophenone, thermodynamic properties like zero-point vibrational energy have been calculated researchgate.net. These parameters are essential for understanding the spontaneity and equilibrium position of its reactions.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes

Traditional synthesis of propiophenone (B1677668) and its derivatives often involves Friedel-Crafts acylation. wikipedia.orgchemicalbook.com However, emerging research focuses on more sophisticated and efficient methodologies.

One promising future direction is the use of palladium-catalyzed, dual ligand-enabled, non-directed C-H alkylation. wikipedia.orgberkeley.edu This method could potentially construct the β-aryl ketone framework of the target molecule by coupling a substituted arene with an appropriate alkylating agent, offering a more atom- and step-economical approach compared to classical methods. berkeley.edu Research into palladium-catalyzed cross-coupling of indium or ketone-derived homoenolates with aryl bromides also presents a viable pathway for synthesizing the core structure of 3'-Bromo-3-(3-methylphenyl)propiophenone. semanticscholar.org

Further innovation could come from exploring one-pot synthesis protocols. For instance, methods developed for synthesizing related heterocyclic compounds, such as 3-aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones, demonstrate the power of modern reagents like T3P® (propane phosphonic acid anhydride) in mediating complex cyclizations at room temperature, a concept that could be adapted for novel propiophenone syntheses.

Catalytic Applications

The application of this compound in catalysis is an area ripe for exploration. The bromo-substituted aryl ring is a key functional group for participation in various organometallic cross-coupling reactions.

Substrate in Cross-Coupling Reactions: The compound can serve as a valuable substrate in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. ua.edu This would allow for the bromine atom to be replaced with a wide variety of functional groups, leading to the synthesis of complex, high-value molecules that could be screened for pharmaceutical or material applications.

Precursor to Chiral Ligands: The propiophenone backbone could be chemically modified to create novel chiral ligands for asymmetric catalysis. The ketone functionality can be transformed into an alcohol or an amine, which can then be incorporated into pincer-type (P,N,O) or other multidentate ligands for transition metals like ruthenium or rhodium. acs.org

Ketone-Activated Catalysis: Recent studies have shown that ketones can act as activators in certain palladium-catalyzed cross-coupling reactions, significantly improving reaction yields. ua.edu Future research could investigate whether this compound or its derivatives can play a similar role, potentially influencing the efficiency and selectivity of catalytic cycles. ua.edu

Green Chemistry Approaches for Synthesis

Developing environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on this compound will likely prioritize green chemistry principles.

One key area is the replacement of harsh brominating agents. The use of cetyltrimethylammonium tribromide (CTMATB) as a bromine source, potentially in conjunction with microwave irradiation or "on-water" reaction conditions, offers a safer and more environmentally friendly alternative to molecular bromine. wikipedia.org Another approach involves using an H₂O₂-HBr aqueous system for the bromination of aromatic ketones, which avoids chlorinated solvents and harsh reagents. organic-chemistry.org

Furthermore, solvent selection is crucial. The development of syntheses in water or the use of recyclable, amphiphilic resin-supported catalysts can drastically reduce the environmental impact by minimizing organic solvent waste and allowing for catalyst reuse.

Advanced Material Applications

The electronic and photophysical properties endowed by the bromo-aryl ketone structure suggest potential applications in advanced materials.

The presence of a bromine atom can significantly enhance the properties of organic nonlinear optical (NLO) materials. rsc.org The bromo group helps to increase molecular hyperpolarizability and can promote an acentric crystal structure, which is essential for second-harmonic generation (SHG). rsc.org Therefore, this compound could be investigated as a building block for novel NLO materials. rsc.org

Additionally, substituted aromatic ketones are known to possess interesting photophysical properties. nih.govmdpi.com Research into the absorption, emission, and excited-state behavior of this compound could reveal its potential for use in organic light-emitting diodes (OLEDs), sensors, or as a photoinitiator in polymerization processes. nih.govcymitquimica.com The heavy bromine atom could also promote intersystem crossing, making it a candidate for applications in photodynamic therapy or as a triplet sensitizer.

Stereoselective Synthesis

Many bioactive molecules are chiral, and their biological activity is often dependent on their specific stereochemistry. The carbon atom alpha to the ketone in this compound is a prochiral center, and the carbon bearing the 3-methylphenyl group can become a stereocenter upon reduction of the ketone. Therefore, developing methods for its stereoselective synthesis is a critical future direction.

Asymmetric Hydrogenation/Hydrosilylation: Chiral rhodium complexes are highly effective catalysts for the asymmetric hydrogenation and hydrosilylation of ketones, producing chiral alcohols with high enantioselectivity. cymitquimica.comCurrent time information in Pasuruan, ID.nih.gov Applying these well-established methods to this compound would provide access to its enantiomerically pure alcohol derivatives.

Enantioselective Arylation: Palladium-catalyzed cross-coupling reactions using chiral ligands can achieve the enantioselective formation of carbon-carbon bonds. nih.gov A strategy involving the coupling of an α-bromo propiophenone precursor with an aryl boronic acid in the presence of a chiral palladium catalyst could directly generate α-aryl ketones with high enantiomeric excess. nih.gov

Cobalt-Catalyzed Rearrangements: Novel methods, such as the enantioselective cobalt-catalyzed semipinacol rearrangement of allylic alcohols, provide innovative pathways to chiral α-aryl ketones. rsc.org Adapting such radical-polar crossover mechanisms could offer a unique approach to the asymmetric synthesis of the target molecule or its structural isomers. rsc.org

Q & A

Q. What are the established synthetic routes for 3'-Bromo-3-(3-methylphenyl)propiophenone?

The compound is synthesized via regioselective bromination of 3-methylpropiophenone. Key methods include:

- N-bromosuccinimide (NBS)-mediated bromination in dichloromethane (DCM) at 0–25°C with catalytic FeCl₃ (5 mol%), achieving >85% yield .

- Bromine (Br₂) in acetic acid under reflux, though this method risks di-substitution and requires strict stoichiometric control (1:1.05 substrate-to-Br₂ ratio) . Reaction progress is monitored via TLC (hexane:ethyl acetate 8:2), with purification by silica gel chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H NMR confirms the bromine substitution pattern (δ 7.2–7.8 ppm for aromatic protons; δ 2.3 ppm for methyl groups). ¹³C NMR identifies the ketone carbonyl (δ ~200 ppm) .

- Mass spectrometry : HRMS validates the molecular ion peak at m/z 227.0977 (C₁₀H₁₁BrO⁺) .

- HPLC : Reverse-phase C18 columns (acetonitrile:water 70:30) assess purity (>98%) .

Q. What are the optimal storage conditions to prevent degradation?

Store under inert gas (argon) at 2–8°C in amber vials. Decomposition via ketone hydrolysis or bromine displacement is minimized by moisture-free environments .

Advanced Research Questions

Q. How do substrate concentration and temperature affect asymmetric reductions involving this compound?

In biocatalytic reductions (e.g., using Rhizopus mucilaginosa GIM 2.157):

- Substrate concentration : Yields plateau above 16.7 mM due to enzyme saturation. Lower concentrations (3.33–10 mM) improve enantiomeric excess (ee >90%) by reducing kinetic resolution interference .

- Temperature : Optimal activity occurs at 25°C. Elevated temperatures (>30°C) denature reductases, while <20°C slows NADPH regeneration .

Q. What strategies resolve contradictions in catalytic efficiency for cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–75%) arise from:

- Ligand effects : Bulky ligands (XPhos) mitigate steric hindrance from the 3-methylphenyl group, improving Pd(0) oxidative addition .

- Solvent polarity : DMF enhances Pd dispersion but may form side products. Mixed solvents (toluene:ethanol 9:1) balance reactivity and stability .

- In situ monitoring : ³¹P NMR tracks Pd species, while GC-MS identifies aryl boronate coupling efficiency .

Q. How does bromine’s electronic impact influence regioselectivity in further functionalization?

The bromine atom’s strong σ-withdrawing effect (-I) directs electrophilic substitutions (e.g., nitration) to the para position relative to the ketone. Computational studies (DFT) show a 12.3 kcal/mol activation barrier difference between meta and para pathways .

Q. What mechanistic insights explain unexpected byproducts in photochemical reactions?

Under UV light (λ = 254 nm), homolytic C-Br bond cleavage generates aryl radicals, leading to:

- Dimerization : Controlled by radical scavengers (TEMPO, 10 mol%) .

- Hydrogen abstraction : Solvents with low H-donor capacity (e.g., DMSO) reduce side reactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist about crystallization efficiency?

Q. How can researchers reconcile variability in microbial reductase activity?

Standardize:

- Cell preparation : Use lyophilized cells (3 g/10 mL buffer) to ensure consistent enzyme loading .

- Cofactor ratios : Maintain NADPH:glucose (1:5 mol/mol) for sustained activity .

- pH control : Phosphate buffer (100 mM, pH 7.0) stabilizes reductase tertiary structure .

Methodological Recommendations

Protocol for optimizing bromination selectivity:

- Step 1 : Pre-dry 3-methylpropiophenone (1 eq) over molecular sieves (4Å).

- Step 2 : Add NBS (1.1 eq) and FeCl₃ (5 mol%) in anhydrous DCM at 0°C.

- Step 3 : Warm to 25°C, stir for 12 h. Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography (hexane:ethyl acetate 9:1) .

Troubleshooting low ee in asymmetric reductions:

- Check cofactor regeneration : Supplement glucose (0.5 g/10 mL) or use NADPH-regenerating enzymes (e.g., glucose dehydrogenase) .

- Screen microbial strains : Compare R. mucilaginosa (ee = 92%) with L. kefir (ee = 78%) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.